1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 138907-86-5 . It is a powder in physical form .
Chemical Reactions Analysis
As mentioned earlier, the Suzuki–Miyaura (SM) cross-coupling reaction could potentially be used in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . It is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized with high regioselectivity using ultrasound irradiation, demonstrating a significant reduction in reaction times (Machado et al., 2011).
- Crystallographic Study : The crystallographic analysis of similar compounds, like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, provided unambiguous structure determination, highlighting the importance of X-ray analysis in identifying regioisomers (Kumarasinghe et al., 2009).
Functionalization and Derivative Formation
- Formation of Carboxamides and Imidazo Derivatives : Studies show that 1H-pyrazole-3-carboxylic acids can be converted into carboxamides and imidazo[4,5-b]pyridine derivatives through various reactions, indicating potential for creating diverse chemical structures (Yıldırım et al., 2005).
- NLO Materials Synthesis : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their potential as non-linear optical (NLO) materials, indicating applications in optical devices and materials science (Chandrakantha et al., 2013).
Chemical and Biological Activities
- Antibacterial Properties : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown antibacterial activities against Gram-positive and Gram-negative bacteria, suggesting potential pharmaceutical applications (Bildirici et al., 2007).
- Catalytic Applications : Copper(II) complexes derived from pyrazole derivatives have been utilized in the selective oxidation of alcohols, offering an eco-friendly catalytic system for chemical synthesis (Maurya & Haldar, 2020).
Material Science
- Optoelectronic Applications : Oligo-pyrazole-based thin films synthesized from pyrazole-3,4-dicarboxylic acid derivatives exhibit significant optical properties, suggesting applications in optoelectronics and material science (Cetin et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and proteins involved in critical biological processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins and inhibiting their function .
Biochemical Pathways
Compounds with similar structures have been known to interfere with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPGYAIOLVRCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the interaction between 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives and RPA70N?
A1: The provided research articles focus on characterizing the binding of various this compound derivatives to RPA70N, a crucial domain of the human Replication Protein A (RPA). RPA is a vital protein involved in DNA replication, repair, and recombination processes. [, , ] Disrupting or modulating RPA's function, particularly its interaction with DNA, holds potential for developing novel cancer therapies. [, , ] Therefore, understanding how these compounds interact with RPA70N at a structural level offers valuable insights into potential mechanisms for modulating RPA activity and its implications for future drug development.
Q2: How do the structural variations within the this compound derivatives affect their binding to RPA70N?
A2: The research highlights the impact of subtle structural modifications on the binding affinity and interactions of these derivatives with RPA70N. For example, one study examines a derivative with a 5-carboxyfuran-2-yl group linked via a thioxo-dihydroisoquinoline moiety, while another investigates a derivative containing a 5-carboxyfuran-2-yl group connected through an acetamidomethylphenyl linker. [, , ] These variations likely influence the binding pose, interaction strength, and potentially the downstream effects on RPA70N function. Further investigations are required to fully elucidate the structure-activity relationship and optimize these compounds for desired biological effects.
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